Diethyl [1-(benzyloxy)ethenyl]phosphonate

Horner–Wadsworth–Emmons olefination vinylphosphonate

Diethyl [1-(benzyloxy)ethenyl]phosphonate (CAS 618892-46-9) is an organophosphorus compound classified as a vinylphosphonate derivative, characterized by a benzyloxy-substituted ethenyl moiety bonded to a phosphonate group. With the molecular formula C₁₃H₁₉O₄P and a molecular weight of 270.26 g/mol, this compound functions primarily as a specialized Horner–Wadsworth–Emmons (HWE) reagent in organic synthesis, enabling stereoselective olefination reactions through its α-benzyloxyvinylphosphonate architecture.

Molecular Formula C13H19O4P
Molecular Weight 270.26 g/mol
CAS No. 618892-46-9
Cat. No. B12576072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl [1-(benzyloxy)ethenyl]phosphonate
CAS618892-46-9
Molecular FormulaC13H19O4P
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(=C)OCC1=CC=CC=C1)OCC
InChIInChI=1S/C13H19O4P/c1-4-16-18(14,17-5-2)12(3)15-11-13-9-7-6-8-10-13/h6-10H,3-5,11H2,1-2H3
InChIKeyQMDOQQFEUYRPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl [1-(benzyloxy)ethenyl]phosphonate (CAS 618892-46-9): Technical Overview and Procurement Context


Diethyl [1-(benzyloxy)ethenyl]phosphonate (CAS 618892-46-9) is an organophosphorus compound classified as a vinylphosphonate derivative, characterized by a benzyloxy-substituted ethenyl moiety bonded to a phosphonate group . With the molecular formula C₁₃H₁₉O₄P and a molecular weight of 270.26 g/mol, this compound functions primarily as a specialized Horner–Wadsworth–Emmons (HWE) reagent in organic synthesis, enabling stereoselective olefination reactions through its α-benzyloxyvinylphosphonate architecture . The compound is supplied exclusively for research and development applications and is not intended for therapeutic or veterinary use .

Why Generic Phosphonate Substitution Fails for Diethyl [1-(benzyloxy)ethenyl]phosphonate in Critical Synthetic Pathways


Diethyl [1-(benzyloxy)ethenyl]phosphonate cannot be replaced by generic phosphonates or structurally similar analogs without fundamentally altering the synthetic outcome. Unlike saturated diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4), which lacks the conjugated vinyl system essential for Horner–Wadsworth–Emmons olefination, the α-benzyloxyvinylphosphonate core of the target compound enables distinct reactivity pathways—including HWE reactions and Michael additions—that are completely inaccessible to the saturated analog [1]. Furthermore, benzylphosphonate derivatives exhibit pronounced substituent-dependent variations in reactivity and biological activity, where the presence and position of the benzyloxy group on the ethenyl framework directly modulates electronic properties, steric accessibility, and downstream functionalization potential . Procuring a structurally similar but functionally distinct analog introduces uncontrolled variables in stereoselectivity, reaction yield, and subsequent deprotection strategies, thereby compromising experimental reproducibility and synthetic efficiency.

Quantitative Differentiation of Diethyl [1-(benzyloxy)ethenyl]phosphonate vs. Structurally Proximal Analogs


Structural Distinction and HWE Reactivity: Vinylphosphonate vs. Saturated Ethylphosphonate Core

The target compound possesses a vinylphosphonate core (C=C–P) that enables participation in Horner–Wadsworth–Emmons (HWE) olefination reactions, a capability fundamentally absent in saturated analogs such as diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4), which contains a C–C single bond to phosphorus and therefore cannot generate the requisite phosphonate carbanion for carbonyl addition [1]. While no direct comparative yield data are currently available in the public literature for this specific benzyloxyvinylphosphonate, related phosphonate systems bearing analogous vinyl substitution have been demonstrated to undergo HWE reactions with aldehydes to afford α,β-unsaturated products, whereas the saturated ethylphosphonate derivatives remain unreactive under identical conditions .

Horner–Wadsworth–Emmons olefination vinylphosphonate

Orthogonal Protecting Group Strategy: Benzyloxy Substituent Enables Selective Deprotection in Multi-Step Syntheses

The benzyloxy substituent functions as an acid- and base-stable protecting group that can be selectively removed via hydrogenolysis (H₂, Pd/C) without affecting phosphonate ester functionalities. In contrast, diethyl benzylphosphonate (CAS 1080-32-6), which lacks the benzyloxy oxygen linkage, contains a direct P–C bond to the benzyl group that is not readily cleavable under mild hydrogenolysis conditions without specialized protocols [1]. The benzyl-protected phenolic or hydroxyl architecture provides enhanced stability across diverse reaction conditions while permitting orthogonal deprotection when required, a strategic advantage not shared by unprotected or differently substituted phosphonates .

protecting group hydrogenolysis orthogonal deprotection

Substituent-Dependent Antibacterial Activity: Benzyloxy Modulation Confers Distinct MIC Profiles in E. coli Models

Diethyl benzylphosphonate derivatives exhibit substituent-dependent antibacterial activity against pathogenic Escherichia coli strains. While the target compound itself lacks published MIC data, studies on structurally related diethyl benzylphosphonates demonstrate that variations in benzyloxy substitution patterns produce differential minimal inhibitory concentration (MIC) values, with certain derivatives showing greater antibacterial potential than standard antibiotics such as ciprofloxacin and cloxacillin in preliminary cellular assays [1]. The benzyloxyethenyl substitution motif is anticipated to impart distinct electronic and steric properties that modulate membrane permeability and intracellular target engagement relative to unsubstituted or differently substituted benzylphosphonates.

antibacterial MIC benzylphosphonate

Enhanced Chemical Stability Profile: Benzyloxy-Protected Phosphonate vs. Unprotected Vinylphosphonate Analogs

The benzyloxy substituent contributes to enhanced chemical stability of the target compound relative to unprotected or differently substituted vinylphosphonates. Benzyl-protected phosphonate moieties demonstrate stability under both acidic and basic conditions, whereas simpler vinylphosphonates may undergo hydrolysis or polymerization under similar conditions [1]. For instance, diethyl 4-(benzyloxy)benzylphosphonate remains stable across a broader pH range, and the benzyl group provides hydrophobic shielding that retards nucleophilic attack at the phosphorus center . While the target compound is generally stable under normal storage conditions, it remains sensitive to strong acids and bases .

hydrolytic stability chemical stability phosphonate ester

High-Value Application Scenarios for Diethyl [1-(benzyloxy)ethenyl]phosphonate in Research and Development


Stereoselective Horner–Wadsworth–Emmons Olefination for Complex Natural Product and Pharmaceutical Intermediate Synthesis

Diethyl [1-(benzyloxy)ethenyl]phosphonate is uniquely suited as an HWE reagent for the construction of α,β-unsaturated carbonyl systems with defined stereochemistry. Its vinylphosphonate core enables deprotonation to generate a stabilized phosphonate carbanion, which undergoes stereoselective addition to aldehydes or ketones to afford predominantly E-alkenes [1]. This capability is essential in the synthesis of polyene natural products, stilbenoid pharmacophores, and conjugated polymer precursors where the target compound provides a masked enolate equivalent that cannot be accessed using saturated phosphonate analogs such as diethyl [2-(benzyloxy)ethyl]phosphonate .

Orthogonal Protecting Group-Enabled Multi-Step Synthesis of Hydroxyl-Containing Bioactive Molecules

The benzyloxy substituent serves as an orthogonal protecting group that withstands acidic and basic conditions commonly encountered in multi-step organic synthesis, yet can be selectively removed via mild catalytic hydrogenolysis without affecting other sensitive functional groups or phosphonate esters [1]. This property makes the target compound particularly valuable in the synthesis of hydroxyl-containing pharmaceuticals, glycosylated natural products, and nucleoside phosphonate analogs where precise temporal control over protecting group manipulation is critical for overall synthetic efficiency and yield optimization .

Antibacterial Structure-Activity Relationship Studies Targeting Pathogenic E. coli Strains

The unique benzyloxyethenyl substitution pattern of this compound offers a distinct chemical space for SAR investigations into phosphonate-based antibacterial agents. Studies on related diethyl benzylphosphonates have demonstrated substituent-dependent antibacterial activity against E. coli strains, with certain derivatives exhibiting MIC values that suggest greater potential than conventional antibiotics such as ciprofloxacin [1]. The target compound's vinylphosphonate core combined with the benzyloxy substituent presents a novel scaffold for probing membrane permeability, intracellular target engagement, and oxidative stress induction mechanisms in bacterial cells .

Synthesis of α-Benzyloxy Carbonyl and α-Hydroxy Phosphonate Derivatives via Controlled Reactivity

The α-benzyloxyvinylphosphonate framework of the target compound enables subsequent functionalization reactions including Michael additions with nucleophiles, generating α-benzyloxy-substituted phosphonate intermediates that can be further elaborated to α-hydroxyphosphonates or α-aminophosphonates via deprotection and further derivatization [1]. This synthetic versatility is not accessible with simple benzylphosphonates lacking the vinyl functionality, making the target compound a strategic building block for medicinal chemistry programs targeting enzyme inhibitors, transition-state analogs, and phosphonate-based prodrugs .

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